molecular formula C10H20O10 B13015344 rel-(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal

rel-(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal

Cat. No.: B13015344
M. Wt: 300.26 g/mol
InChI Key: CDVZCUKHEYPEQS-FALJYIPSSA-N
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Description

rel-(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal: is a compound known for its multiple hydroxyl groups and aldehyde functionality. It is a stereoisomer of pentose sugars, specifically a form of xylose, which is a five-carbon sugar. This compound is significant in various biochemical and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Enzymatic Synthesis: One common method involves the use of specific enzymes that catalyze the conversion of substrates into rel-(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal. Enzymes such as xylose isomerase can be used to convert glucose into xylose, which can then be further processed to obtain the desired compound[][1].

    Chemical Synthesis: This involves the chemical reduction of xylose using reducing agents like sodium borohydride under controlled conditions to yield this compound[][1].

Industrial Production Methods:

    Fermentation: Industrial production often employs microbial fermentation where specific strains of bacteria or yeast are used to convert biomass into this compound[][1].

    Extraction from Biomass: The compound can also be extracted from plant biomass, where it naturally occurs in small quantities. This method involves hydrolysis of plant materials followed by purification processes[][1].

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rel-(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal can undergo oxidation reactions to form corresponding acids. Common oxidizing agents include potassium permanganate and nitric acid[][1].

    Reduction: The compound can be reduced to form polyols using reducing agents like sodium borohydride[][1].

    Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups under specific conditions[][1].

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in aqueous or alcoholic medium.

    Substitution: Acid chlorides or anhydrides in the presence of a base[][1].

Major Products:

    Oxidation: Xylaric acid.

    Reduction: Xylitol.

    Substitution: Various substituted pentoses depending on the substituent used[][1].

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Acts as a precursor in the synthesis of various derivatives for research purposes[1][1].

Biology:

  • Studied for its role in metabolic pathways and its interaction with enzymes.
  • Used in the study of carbohydrate metabolism and energy production[1][1].

Medicine:

  • Investigated for its potential use in drug formulations and as a therapeutic agent.
  • Studied for its effects on blood sugar levels and potential use in diabetes management[1][1].

Industry:

  • Used in the production of biodegradable polymers.
  • Acts as a precursor in the synthesis of various industrial chemicals[1][1].

Comparison with Similar Compounds

    D-Xylose: Another pentose sugar with similar structural properties but different stereochemistry.

    D-Ribose: A five-carbon sugar that is a key component of RNA.

    D-Arabinose: Another pentose sugar with different stereochemistry[][1].

Uniqueness:

  • rel-(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal is unique due to its specific stereochemistry, which affects its reactivity and interaction with enzymes.
  • Its multiple hydroxyl groups and aldehyde functionality make it a versatile compound in various chemical and biochemical applications[1][1].

Properties

Molecular Formula

C10H20O10

Molecular Weight

300.26 g/mol

IUPAC Name

(2S,3R,4S)-2,3,4,5-tetrahydroxypentanal;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/2C5H10O5/c2*6-1-3(8)5(10)4(9)2-7/h2*1,3-5,7-10H,2H2/t2*3-,4+,5+/m10/s1

InChI Key

CDVZCUKHEYPEQS-FALJYIPSSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@H](C=O)O)O)O)O.C([C@@H]([C@H]([C@@H](C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O.C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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